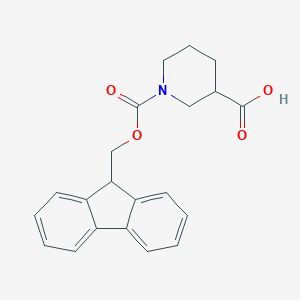

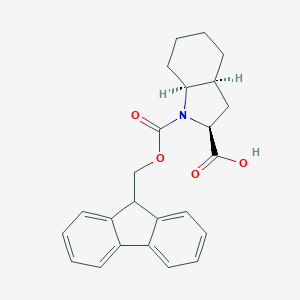

Fmoc-Oic-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

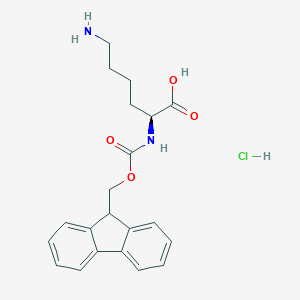

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Fmoc 基团浓度测定

Fmoc-Oic-OH 已被用于用 3-(氨丙基)三甲氧基硅烷 (APTMS) 修饰的 TiO2@SiO2 核壳的合成过程中。 通过测定 Fmoc 基团的含量,对核壳结构表面进行 Fmoc-甘氨酸 (Fmoc-Gly-OH) 的化学连接,从而确定活性氨基的数量 .

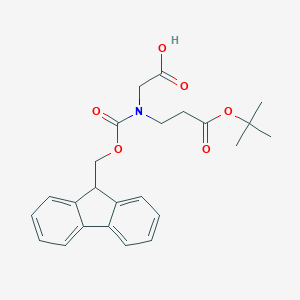

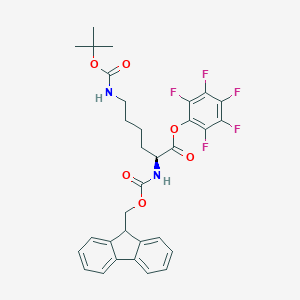

固相肽合成 (SPPS)

this compound 用于固相肽合成 (SPPS),这是一种广泛用于合成大量肽的方法。 该方法在需要非天然修饰或引入位点特异性标签时特别有用 .

3. 将 Fmoc 氨基酸锚定到羟基固体载体将 Fmoc 氨基酸锚定到羟基固体载体的步骤可以实现高产率,并防止二肽和外消旋化。 使用活化的 Fmoc 氨基酸,可以将这种活化化合物与树脂或其他受保护的氨基酸偶联 .

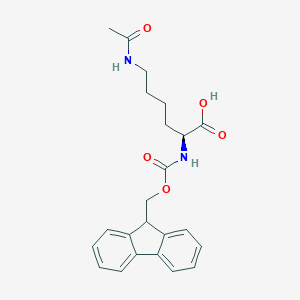

Fmoc 的脱保护

使用酸性氢化法脱除 Fmoc 提供了非碱性脱保护方案,并在原位保护生成的脱保护胺 .

TiO2@SiO2 的修饰剂

Fmoc-甘氨酸 (Fmoc-Gly-OH) 被用作 TiO2@SiO2–(CH2)3–NH2 的修饰剂,以获得 TiO2@SiO2–(CH2)3–NH–Gly–Fmoc .

氨基的测定

采用紫外-可见光谱 (UV-vis) 测量方法对 TiO2@SiO2 核壳表面存在的氨基进行定量测定,方法是测定 Fmoc 的取代量 .

作用机制

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

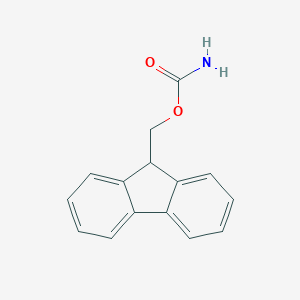

Mode of Action

This compound interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, this compound allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .

生化分析

Biochemical Properties

Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .

Cellular Effects

It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group, which includes this compound, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

属性

CAS 编号 |

130309-37-4 |

|---|---|

分子式 |

C24H24NO4- |

分子量 |

390.5 g/mol |

IUPAC 名称 |

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |

InChI 键 |

JBZXLQHJZHITMW-RXYZOABWSA-M |

手性 SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

规范 SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Pictograms |

Irritant |

同义词 |

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。